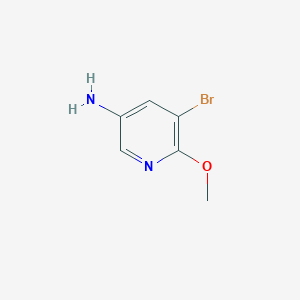

5-Amino-3-bromo-2-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYVVGOHQBANQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612195 | |

| Record name | 5-Bromo-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-18-5 | |

| Record name | 5-Bromo-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-bromo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and agrochemical research.[1] Its unique arrangement of a bromine atom, an amino group, and a methoxy group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1] The presence of the bromine atom and the amino group makes it particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of novel molecular scaffolds.[1][2][3] This guide provides a comprehensive overview of the known chemical properties, potential reactivity, and synthetic applications of this compound.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below. It is important to note that while basic identifiers are readily available, specific experimental data for some physical properties, such as melting and boiling points, are not widely reported in the literature.

| Property | Value | Source(s) |

| CAS Number | 53242-18-5 | [4][5][6] |

| Molecular Formula | C₆H₇BrN₂O | [4][6] |

| Molecular Weight | 203.04 g/mol | [1][4] |

| Appearance | Not specified in available literature | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [7] |

| Solubility | Slightly soluble in water |

Spectroscopic Data

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the interplay of the bromo, amino, and methoxy substituents on the electron-deficient pyridine ring. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 5-position can act as a nucleophile or be modified to tune the electronic properties of the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a specific protocol for this compound is not available, a general procedure for the Suzuki coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, can be adapted.[2] This reaction is expected to proceed at the C-Br bond, allowing for the introduction of various aryl or heteroaryl substituents.

Representative Experimental Protocol:

-

In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

-

Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[8] This reaction can be employed to couple this compound with a variety of primary and secondary amines at the C-Br position. A general protocol, adapted from procedures for other bromopyridines, is provided below.[3][9][10]

Representative Experimental Protocol:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).

-

Add anhydrous, degassed toluene.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Other Potential Reactions

The presence of the amino group also allows for a range of other transformations, such as diazotization followed by Sandmeyer-type reactions to introduce other functionalities at the 5-position. Furthermore, the amino group can be acylated or alkylated to further modify the molecule's properties. The methoxy group is generally stable but could potentially be cleaved under harsh acidic conditions.

Logical Relationship of Functional Groups in Reactivity

The reactivity of this compound in cross-coupling reactions is a result of the electronic properties of its substituents. The interplay between these groups dictates the feasibility and outcome of various synthetic transformations.

Caption: Logical relationship of functional groups and their influence on reactivity.

Conclusion

This compound is a promising heterocyclic intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its utility is primarily centered around the versatile bromine handle, which allows for a variety of palladium-catalyzed cross-coupling reactions. While a comprehensive set of experimental physical and spectroscopic data is not yet publicly available, the known reactivity patterns of similar compounds provide a strong foundation for its application in synthetic chemistry. Further research into the characterization and reaction scope of this molecule will undoubtedly expand its utility for scientists and researchers in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | CAS:53242-18-5 | Trylead [trylead-chem.com]

- 7. Ãîn this compoundï¼CAS# 53242-18-5) Ãêker û PêÅkêÅkar | Xinchem [ku.xinchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

5-Amino-3-bromo-2-methoxypyridine CAS number 53242-18-5

An In-depth Technical Guide to 5-Amino-3-bromo-2-methoxypyridine (CAS: 53242-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. With the CAS number 53242-18-5, this compound is a versatile intermediate utilized in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its unique trifunctional structure, featuring amino, bromo, and methoxy groups on a pyridine scaffold, offers multiple reaction sites for constructing complex molecular architectures. This guide covers its physicochemical properties, reactivity, representative experimental protocols, and safety information, serving as a critical resource for professionals in medicinal chemistry and related fields.

Introduction

This compound is a substituted pyridine derivative of significant interest to the chemical research community. The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The strategic placement of a bromine atom at the 3-position, an amino group at the 5-position, and a methoxy group at the 2-position makes this compound an ideal substrate for a variety of chemical transformations.

The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The amino group provides a site for amidation, diazotization, or other nucleophilic reactions. This multi-functional nature allows for the systematic elaboration of the pyridine core to generate libraries of novel compounds for biological screening. Consequently, it is frequently employed in the synthesis of potential therapeutic agents, particularly in the fields of oncology and neurology.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 53242-18-5 | [3] |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Synonyms | 2-Methoxy-3-bromo-5-aminopyridine | [1] |

| Purity Specification | ≥98% (via HPLC) | |

| Physical Form | Solid | |

| Solubility | Slightly soluble in water | [4][5] |

| Storage Conditions | 0-8°C, store under inert gas | [1] |

Spectroscopic Data

| Spectrum | Predicted Chemical Shifts (ppm) |

| ¹H NMR | δ 7.5-7.7 (d, 1H) , H at C4; δ 6.8-7.0 (d, 1H) , H at C6; δ 4.0-4.2 (br s, 2H) , -NH₂ protons; δ 3.8-4.0 (s, 3H) , -OCH₃ protons. |

| ¹³C NMR | δ ~155-160 , C2 (-OCH₃); δ ~100-105 , C3 (-Br); δ ~135-140 , C4; δ ~130-135 , C5 (-NH₂); δ ~115-120 , C6. |

Synthesis and Reactivity

Synthesis

Reactivity and Applications

The reactivity of this compound is dictated by its three functional groups, making it a valuable building block.

-

Pharmaceutical Development : It serves as a crucial intermediate in synthesizing complex molecules targeting neurological disorders and for use in oncology research.[1]

-

Agrochemicals : The compound is used in formulating new and more effective pesticides and herbicides.[1]

-

Material Science : It has potential applications in the development of novel materials like conducting polymers and organic light-emitting diodes (OLEDs).[1]

The primary utility stems from the C-Br bond, which is highly amenable to palladium-catalyzed cross-coupling reactions.

Caption: Reactivity map of this compound.

Experimental Protocols

While no protocols starting with the exact target compound are published, the following is a detailed, representative procedure for a Suzuki-Miyaura cross-coupling reaction, adapted from established methodologies for structurally similar bromopyridines.[6] This protocol serves as a robust starting point for researchers.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-5-amino-2-methoxypyridine derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base (K₃PO₄).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄]. Subsequently, add the anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.

-

Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Immerse the flask in a preheated oil bath at 85-95°C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 3. scbt.com [scbt.com]

- 4. 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

Synthesis of 5-Amino-3-bromo-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 5-Amino-3-bromo-2-methoxypyridine, a key intermediate in the development of novel therapeutics and other advanced chemical applications. The document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their discovery and development endeavors.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of amino, bromo, and methoxy functional groups allows for a wide range of chemical modifications, making it a valuable scaffold for constructing complex molecular architectures. This guide focuses on the most common and practical synthetic approaches to this compound, starting from commercially available precursors.

Core Synthesis Strategy

The most prevalent and logical synthetic strategy for this compound involves a two-step process:

-

Formation of the precursor: Synthesis of 3-bromo-2-methoxy-5-nitropyridine.

-

Reduction of the nitro group: Conversion of 3-bromo-2-methoxy-5-nitropyridine to the target compound, this compound.

Two main pathways are explored for the synthesis of the nitro-precursor, followed by a robust method for the final reduction step.

Pathway 1: Bromination of 2-Methoxy-5-nitropyridine

This pathway involves the direct bromination of 2-methoxy-5-nitropyridine. While a direct protocol for this specific substrate is not widely published, a highly analogous procedure for a similar substrate provides a reliable experimental framework.

An In-depth Technical Guide on the Physical and Solubility Properties of 5-Amino-3-bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative of interest in pharmaceutical research and organic synthesis. Its chemical structure, featuring an amino group, a bromine atom, and a methoxy group on a pyridine ring, imparts a unique combination of properties that are critical for its application in drug discovery and development. Understanding the physical and solubility characteristics of this compound is fundamental for designing synthetic routes, developing formulations, and conducting biological assays. This technical guide provides a comprehensive overview of the known physical properties and solubility of this compound, details experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

Precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 203.04 g/mol | --INVALID-LINK-- |

| Appearance | Light brown to brown solid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 292.4 ± 35.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 2.10 ± 0.10 | --INVALID-LINK-- |

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. Currently, only qualitative solubility data for this compound in water is readily available.

| Solvent | Solubility |

| Water | Slightly soluble |

Quantitative solubility studies in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are essential for its application in various experimental settings. The experimental protocols outlined below provide a framework for determining these values.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical and solubility properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Data Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method followed by quantitative analysis.

Methodology: Shake-Flask Method and UV-Vis Spectrophotometry

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, DMF).

-

The vials are sealed and placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After agitation, the solutions are allowed to stand to allow undissolved solid to settle.

-

Aliquots of the supernatant are carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the compound.

-

A plot of absorbance versus concentration is created to establish a linear relationship (Beer-Lambert Law).

-

The filtered supernatant from the saturated solution is appropriately diluted to fall within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted sample is determined from the calibration curve.

-

The concentration of the original saturated solution is calculated by accounting for the dilution factor.

-

Solubility is expressed in units such as mg/mL or mol/L.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

An In-depth Technical Guide to the Reactivity of 5-Amino-3-bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the functional groups in 5-Amino-3-bromo-2-methoxypyridine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science, frequently utilized as an intermediate in the synthesis of complex molecular architectures, including kinase inhibitors.[1] This guide will delve into the reactivity of the amino, bromo, and methoxy functionalities, offering insights into its synthetic utility. While specific experimental data for this exact molecule is limited in published literature, this guide leverages data from closely related analogs to provide robust predictive models for its chemical behavior.

Core Molecular Structure and Functional Group Analysis

This compound (CAS No: 53242-18-5) possesses a unique arrangement of functional groups on a pyridine scaffold, each contributing to its distinct reactivity profile.

-

Bromo Group (C3): The bromine atom at the 3-position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic effects of the adjacent methoxy group and the amino group at the 5-position.

-

Amino Group (C5): The primary amino group is a versatile handle for a variety of transformations, including acylation, alkylation, and diazotization. It also acts as an electron-donating group, influencing the overall electron density of the pyridine ring.

-

Methoxy Group (C2): The methoxy group at the 2-position is generally stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions. Its electron-donating nature also impacts the reactivity of the pyridine ring.

Predicted Reactivity and Synthetic Pathways

The interplay of the functional groups in this compound allows for a range of selective transformations. The following diagram illustrates the predicted reactivity at each functional group.

Caption: Predicted reactivity pathways for this compound.

Data Presentation: Reactivity in Key Synthetic Transformations

Quantitative data for the reactions of this compound is not extensively available. Therefore, the following tables present data from analogous compounds to provide a strong indication of expected reactivity and yields.

Table 1: Suzuki-Miyaura Coupling of Analogous Bromopyridines

| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | Good | [2] |

| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate-Good |

Table 2: Buchwald-Hartwig Amination of Analogous Bromopyridines

| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80-110 | 4-24 | High | [1] |

| 2 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60 | [3] |

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted from procedures for structurally similar bromopyridines. Note: These protocols are intended as a starting point and may require optimization for this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine.[2]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) (0.05 equivalents)

-

Potassium phosphate (2.0 equivalents)

-

1,4-Dioxane

-

Degassed water

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine).

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on the Buchwald-Hartwig amination of 3-bromopyridines.[1]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents)

-

Phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equivalents)

-

Strong base (e.g., Sodium tert-butoxide, 1.5 equivalents)

-

Anhydrous toluene or dioxane

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent via syringe.

-

Add the amine (1.2 eq) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential in synthetic chemistry. The strategic positioning of its bromo, amino, and methoxy groups allows for a diverse range of chemical transformations. While direct, quantitative experimental data for this specific molecule remains somewhat limited in the public domain, the reactivity patterns of closely related analogs provide a strong predictive framework for its synthetic applications. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery and materials science, enabling the effective utilization of this versatile building block in the synthesis of novel and complex molecules. Further research into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

The Biological Potential of 5-Substituted-2-methoxypyridine Scaffolds: A Technical Overview

Introduction

5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative that holds significant interest for researchers in the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring amino, bromo, and methoxy functional groups, makes it a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. While direct biological activity data for this compound is not extensively available in the current body of scientific literature, its utility as a building block is well-documented in the synthesis of various biologically active compounds, including kinase inhibitors.

This technical guide explores the potential biological activities of compounds derived from a closely related analogue, 5-bromo-2-methylpyridin-3-amine. The synthetic strategies and biological evaluations of derivatives from this analogue provide a valuable framework for understanding the potential applications of compounds synthesized from this compound. The data presented herein is based on studies of derivatives obtained through Suzuki cross-coupling reactions, highlighting their potential in anti-thrombotic and anti-biofilm applications.

Synthetic Approach: Suzuki Cross-Coupling

A common and effective method for the derivatization of brominated pyridines is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine scaffold and various arylboronic acids, allowing for the introduction of a wide range of substituents and the creation of a library of novel compounds.

Potential Biological Activities

Derivatives of the closely related 5-bromo-2-methylpyridin-3-amine have been investigated for several biological activities, with promising results in the areas of anti-thrombotic and antimicrobial (biofilm inhibition) effects.

Anti-Thrombolytic Activity

Certain 5-aryl-2-methylpyridin-3-amine derivatives have demonstrated the ability to lyse blood clots, indicating potential as anti-thrombotic agents. The activity is quantified as the percentage of clot lysis.

Table 1: Anti-Thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives

| Compound ID | Aryl Substituent | % Clot Lysis |

| 4a | 3-Chloro-4-fluorophenyl | 35.15 |

| 4b | 3,5-Dimethylphenyl | 41.32 |

| 4c | 4-Methoxyphenyl | 28.45 |

| 4f | 4-Nitrophenyl | 38.76 |

| Streptokinase | Positive Control | 75.00 |

| Water | Negative Control | 5.00 |

Biofilm Inhibition Activity

The ability of these compounds to inhibit the formation of bacterial biofilms has also been assessed, particularly against Escherichia coli. This activity is crucial in combating antibiotic resistance.

Table 2: Biofilm Inhibition Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against E. coli

| Compound ID | Aryl Substituent | % Biofilm Inhibition |

| 4a | 3-Chloro-4-fluorophenyl | 87.36 |

| 4b | 3,5-Dimethylphenyl | 83.90 |

| 4c | 4-Methoxyphenyl | 82.97 |

| 4f | 4-Nitrophenyl | 91.95 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of 5-aryl-2-methylpyridin-3-amine derivatives.

General Procedure for Suzuki Cross-Coupling Reaction

-

To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.2 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Stir the reaction mixture at 85-95 °C for 15-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter.

-

Dilute the filtrate with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Anti-Thrombolytic Activity Assay

-

Collect venous blood from healthy human volunteers.

-

Transfer 500 µL of blood to pre-weighed microcentrifuge tubes.

-

Incubate at 37 °C for 45 minutes to allow for clot formation.

-

Remove the serum carefully without disturbing the clot.

-

Weigh the tubes to determine the clot weight.

-

Add 100 µL of the test compound solution (dissolved in a suitable solvent) to each tube.

-

Use streptokinase as a positive control and water as a negative control.

-

Incubate the tubes at 37 °C for 90 minutes.

-

After incubation, remove the supernatant and weigh the tubes again to determine the remaining clot weight.

-

Calculate the percentage of clot lysis using the formula: % Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

Biofilm Inhibition Assay

-

Grow a culture of E. coli in Luria-Bertani (LB) broth overnight at 37 °C.

-

Dilute the overnight culture in fresh LB broth.

-

In a 96-well microtiter plate, add the diluted bacterial culture to each well.

-

Add the test compounds at the desired concentration to the wells.

-

Incubate the plate at 37 °C for 24 hours without shaking.

-

After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with crystal violet solution for 15 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the bound crystal violet with ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of biofilm inhibition is calculated relative to a control with no compound.

Conclusion

While this compound itself is primarily a synthetic intermediate, the biological activities of its close analogues suggest a promising future for this chemical scaffold. The derivatization of such pyridines through methods like the Suzuki cross-coupling reaction can yield compounds with significant anti-thrombotic and biofilm inhibitory properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-3-bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research.[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a methoxy group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, based on available data and computational predictions for related compounds.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties listed are predicted values from computational models due to a lack of extensive experimental data in published literature.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 53242-18-5 | [2] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [2] |

| Predicted Boiling Point | 292.4 ± 35.0 °C | [3] |

| Predicted Density | 1.622 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 2.10 ± 0.10 | [3] |

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the methoxy and amino groups relative to the pyridine ring. For 2-methoxypyridine, computational studies have shown that the staggered conformer is generally more stable.[4][5] The orientation of the methoxy group is influenced by a balance of steric hindrance and electronic interactions with the pyridine ring and adjacent substituents. The presence of the bromine atom at the 3-position and the amino group at the 5-position will introduce additional steric and electronic factors that influence the final conformation.

Density Functional Theory (DFT) has been shown to be an effective method for studying the charge distribution and vibrational frequencies of aminopyridines.[6] Such computational approaches could be employed to predict the most stable conformer of this compound, including key dihedral angles, bond lengths, and bond angles.

Below is a diagram illustrating the key structural relationships within the this compound molecule.

Caption: Key functional groups on the pyridine core.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related compounds, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.04 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Experimental Protocols

A generalized workflow for the synthesis and characterization of such a compound is depicted below.

Caption: A typical workflow for synthesis and analysis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Its utility is primarily described in the context of being an intermediate for the synthesis of potentially bioactive molecules for the pharmaceutical and agrochemical industries.[1] Further research would be required to elucidate any intrinsic biological effects of this compound.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data on its molecular conformation and spectroscopic properties are currently limited, this guide provides a comprehensive overview based on available information and predictions from related structures. Further experimental and computational studies are warranted to fully characterize this molecule and explore its potential applications in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 53242-18-5 [amp.chemicalbook.com]

- 4. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

The Versatile Scaffold: A Technical Guide to Substituted Aminobromopyridines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobromopyridines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, characterized by a pyridine ring bearing both an amino and a bromo substituent, provide a versatile scaffold for the development of novel therapeutic agents. The strategic positioning of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted aminobromopyridines, with a focus on their applications as kinase inhibitors and anticancer agents.

Synthesis of Substituted Aminobromopyridines

The synthesis of substituted aminobromopyridines often involves two key strategies: the introduction of the aminobromo pyridine core and its subsequent derivatization. Common methods for creating the core structure include the Hofmann rearrangement of bromonicotinamides and the reduction of nitrobromopyridines. Derivatization is frequently achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents at the bromine-bearing position, or through modifications of the amino group.

Key Synthetic Protocols

1. Hofmann Rearrangement for Aminobromopyridine Synthesis

The Hofmann rearrangement is a classical method for converting a primary amide into a primary amine with one less carbon atom. This is particularly useful for synthesizing aminobromopyridines from their corresponding bromopyridine carboxamide precursors.[1][2]

Experimental Protocol: Hofmann Rearrangement of 5-Bromonicotinamide [2]

-

Preparation of Sodium Hypobromite: In a suitable reactor, a solution of sodium hydroxide in water is cooled to 0°C. Bromine is added dropwise to the stirred solution, maintaining the temperature below 0°C to form sodium hypobromite in situ.

-

Amide Addition: 5-Bromonicotinamide is added in portions to the freshly prepared sodium hypobromite solution at a low temperature (e.g., -10°C).

-

Reaction: The reaction mixture is then heated to approximately 80°C for about one hour, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature, and the product is isolated by filtration or centrifugation. The crude product can be further purified by recrystallization.

2. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. This method is extensively used to introduce diverse aryl or heteroaryl substituents at the bromo position of the aminobromopyridine scaffold.[3][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine [3][6]

-

Reaction Setup: In a flame-dried Schlenk tube or a microwave vial, 6-bromopyridin-3-amine (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents) are combined.

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

-

Solvent Addition: A degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.

-

Reaction: The reaction mixture is heated to 80-100°C (for conventional heating) or 120-150°C (for microwave irradiation) and stirred until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can range from 4-24 hours for conventional heating to 10-30 minutes for microwave-assisted synthesis.[3]

-

Work-up and Purification: After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General workflow for Suzuki-Miyaura cross-coupling.

Biological Activities of Substituted Aminobromopyridines

Derivatives of aminobromopyridines have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.[7] The aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases.[8]

Anticancer Activity

The cytotoxic effects of substituted aminobromopyridines have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound ID | Modification | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | Reference |

| BPS-1 | Unsubstituted analog | 8.2 | 12.5 | 10.1 | [7] |

| BPS-2 | Substituted analog A | 5.7 | 9.8 | 7.3 | [7] |

| BPS-3 | Substituted analog B | 2.1 | 4.3 | 3.5 | [7] |

| BPS-4 | Substituted analog C | 15.4 | 22.1 | 18.9 | [7] |

| Doxorubicin | Reference Drug | 1.93 | 1.93 | 1.93 | [7] |

| Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives. |

Experimental Protocol: MTT Assay for Cytotoxicity [9][10][11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted aminobromopyridines) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Workflow for in vitro cytotoxicity testing using the MTT assay.

Kinase Inhibitory Activity

Many substituted aminobromopyridines have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[7]

| Scaffold/Derivative | Kinase Target | IC50 (nM) | Reference |

| Aminopyrimidine-based | JNK1 | 25 | [6] |

| Aminopyrimidine-based | JNK2 | 12 | [6] |

| Aminopyrazole-based | JNK3 | <40 | [6] |

| Biphenyl amide | p38α | 11 | [6] |

| Imidazopyridine with 2-cyanoacrylamide | TAK1 | 27 | [6] |

| Aminopyridine-based | VRK1 | 150 | [6] |

| Imidazopyridine aminofurazan | PrkA | 840 | [6] |

| 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | EGFR | 0.08 | [13] |

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay) [6]

-

Compound Preparation: A dilution series of the test inhibitor is prepared in a suitable buffer.

-

Reaction Setup: The kinase, substrate, and ATP are combined in the wells of an assay plate. The final ATP concentration is typically at or near its Km value for the specific kinase.

-

Inhibitor Addition: The diluted test compounds are added to the reaction mixture.

-

Kinase Reaction: The enzymatic reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).

-

ATP Depletion and ADP Conversion: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP.

-

Luminescence Detection: The newly synthesized ATP is detected via a luciferase-based reaction, and the luminescence is measured using a microplate reader.

-

Data Analysis: The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control, and the IC50 value is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of substituted aminobromopyridines is highly dependent on the nature and position of the substituents on the pyridine ring.[8]

-

2-Amino Group: This group is a critical anchor, typically forming hydrogen bonds with the kinase hinge region. Acylation or alkylation of this group can modulate this interaction and impact potency.[8]

-

Bromo-Substituted Position: This position is a key site for introducing diversity through cross-coupling reactions. Replacing the bromo group with aryl or heteroaryl moieties can significantly increase potency, likely due to favorable interactions with hydrophobic pockets or the formation of additional hydrogen bonds within the kinase active site.[8]

-

Other Ring Positions: Substitutions at other positions on the pyridine ring can be used to fine-tune the compound's physical and pharmacokinetic properties, such as solubility and metabolic stability. For instance, the introduction of a methyl group at the 4-position has been shown to be beneficial for activity against certain targets.[8]

Signaling Pathway Inhibition

Substituted aminobromopyridines exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. Two prominent examples are the c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

JNK Signaling Pathway

The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses and inflammatory cytokines.[3][8] Aberrant JNK signaling is implicated in a variety of diseases, making it an attractive therapeutic target.

Inhibition of the JNK signaling pathway by a substituted aminobromopyridine.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[13][14][15] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Amino-3-bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent scaffolds in many pharmaceutical agents.[1][2] This document provides detailed protocols for the Suzuki coupling of 5-Amino-3-bromo-2-methoxypyridine with various arylboronic acids. While specific literature on this exact substrate is not abundant, the protocols herein are adapted from established procedures for structurally similar aminobromopyridines.[3][4] The presence of the amino and methoxy groups can influence the electronic properties and reactivity of the pyridine ring, and the provided conditions are optimized to facilitate efficient coupling.[5] The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent system.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]

Quantitative Data Summary

The following table summarizes representative yields for Suzuki coupling reactions of a closely related analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data serves as a strong indicator of expected yields for the coupling of this compound under analogous conditions.[4]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Amino-2-methoxy-3-phenylpyridine | Expected 80-90% |

| 2 | 4-Methylphenylboronic acid | 5-Amino-2-methoxy-3-(p-tolyl)pyridine | Expected 85-95% |

| 3 | 4-Methoxyphenylboronic acid | 5-Amino-2-methoxy-3-(4-methoxyphenyl)pyridine | Expected 80-90% |

| 4 | 4-Chlorophenylboronic acid | 5-Amino-3-(4-chlorophenyl)-2-methoxypyridine | Expected 75-85% |

| 5 | 3,5-Dimethylphenylboronic acid | 5-Amino-3-(3,5-dimethylphenyl)-2-methoxypyridine | Expected 70-80% |

| 6 | Thiophen-2-ylboronic acid | 5-Amino-2-methoxy-3-(thiophen-2-yl)pyridine | Expected 65-75% |

Note: The yields presented are based on analogous reactions and may vary for this compound.[4]

Experimental Protocols

Two detailed protocols are provided: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[4]

Protocol 1: Conventional Heating Method

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[3]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[3][8]

-

Reaction: Stir the reaction mixture at 85-95 °C.[1]

-

Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Amino-3-aryl-2-methoxypyridine product.[4]

Protocol 2: Microwave-Assisted Method

Materials:

-

Same as Protocol 1, with the addition of a microwave vial and a microwave reactor.

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[4]

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the chosen solvent system (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water).[4]

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each substrate combination.[4]

-

Work-up and Purification: After the reaction, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-3-bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-Amino-3-bromo-2-methoxypyridine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted aminopyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials. The methodologies described herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of new chemical bonds. For a substrate such as this compound, these reactions allow for extensive derivatization at the 3-position. The presence of the amino and methoxy groups can influence the electronic properties of the pyridine ring and the reactivity of the carbon-bromine bond, making it an excellent substrate for a variety of coupling reactions. The primary amino group may also be utilized for subsequent functionalization, rendering this molecule a bifunctional scaffold for the generation of compound libraries.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, the data presented is based on closely related 3-bromo-aminopyridine analogues to provide a clear and structured overview for easy comparison of different synthetic strategies.[1][2][3][4][5][6]

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-aminopyridine Analogues with Arylboronic Acids [1][3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-18 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-18 | 80-90 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-18 | 70-80 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-18 | 72-82 |

Table 2: Buchwald-Hartwig Amination of 3-Bromo-aminopyridine Analogues [2][7][8]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | 85-95 |

| 2 | Piperidine | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2.0) | t-BuOH | 100 | 12-24 | 80-90 |

| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18-24 | 75-85 |

| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (2.0) | THF | 65 | 12-24 | 70-80 |

Table 3: Sonogashira Coupling of 3-Bromo-aminopyridine Analogues with Terminal Alkynes [2][5][6]

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (3.0) | DMF | 100 | 3 | 90-96 |

| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (3.0) | DMF | 100 | 3 | 80-85 |

| 3 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (3.0) | DMF | 100 | 3 | 75-81 |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt (2.0) | THF | 60 | 12 | 70-80 |

Table 4: Heck Coupling of 3-Bromo-aminopyridine Analogues with Alkenes [2][9]

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMA | 120 | 12 | 65-75 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2.0) | NMP | 110 | 18 | 60-70 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | 68-78 |

Table 5: Stille Coupling of 3-Bromo-aminopyridine Analogues with Organostannanes [2][9][10]

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | 75-85 |

| 2 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | 80-90 |

| 3 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | LiCl (3 equiv.) | THF | 80 | 16 | 70-80 |

| 4 | (Furan-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | NMP | 100 | 12 | 72-82 |

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of analogous bromopyridines.[1][3][4][11]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 15-18 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a generalized procedure for the Buchwald-Hartwig amination.[2][7][8]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] or [Pd₂(dba)₃] (1-2 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.5-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous toluene or dioxane

-

Sealed tube or pressure vessel

Procedure:

-

To a dry sealed tube under an inert atmosphere, add this compound, the base, the palladium precursor, and the phosphine ligand.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of aminobromopyridines.[2][5][6]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add anhydrous DMF and stir the mixture for 15 minutes at room temperature.

-

Add this compound, the terminal alkyne, and triethylamine.

-

Heat the reaction mixture to 100 °C and stir for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Coupling

This protocol is a generalized procedure for the Heck coupling reaction.[2][9][12]

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene) (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sealed tube or microwave vial

Procedure:

-

In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃.

-

Add anhydrous DMF and triethylamine.

-

Seal the tube and heat the reaction mixture to 100-130 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 5: Stille Coupling

This protocol is a generalized procedure for the Stille coupling reaction.[2][9][10]

Materials:

-

This compound (1.0 equiv)

-

Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Anhydrous Toluene or DMF

-

Schlenk flask

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.

-

Add the anhydrous solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a water and brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Heck Reaction [organic-chemistry.org]

Application of 5-Amino-3-bromo-2-methoxypyridine in the Synthesis of Novel Kinase Inhibitors

Introduction

5-Amino-3-bromo-2-methoxypyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methoxy group, provides a valuable scaffold for the synthesis of diverse, biologically active molecules. This compound is particularly useful as a key intermediate in the development of kinase inhibitors for various therapeutic areas, including oncology and neurology. The bromine and amino functional groups allow for facile and selective modifications, making it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies.

This application note will detail the use of a closely related analogue, 2-amino-5-bromo-3-iodopyridine, in the synthesis of potent Activin-like Kinase 2 (ALK2) inhibitors. The synthetic strategies and biological data presented can be readily adapted for derivatives of this compound.

Application in the Synthesis of ALK2 Inhibitors

Activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, is a critical regulator of various cellular processes. Gain-of-function mutations in ALK2 are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. Therefore, the development of potent and selective ALK2 inhibitors is a promising therapeutic strategy for FOP and other related disorders.